molecular formula C8H10ClNS B6263492 rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans CAS No. 1820572-49-3

rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans

Cat. No. B6263492
CAS RN: 1820572-49-3
M. Wt: 187.7
InChI Key:
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Description

Rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans (also known as RCCM-T) is a novel small-molecule compound that has been identified as a potential drug candidate for a variety of medical applications. RCCM-T has been studied extensively in recent years due to its unique properties and potential for therapeutic applications.

Mechanism of Action

The mechanism of action of RCCM-T is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the metabolism of fatty acids and glucose. Additionally, it is believed to act by modulating the activity of several signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
RCCM-T has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of fatty acids and glucose. Additionally, it has been found to inhibit the activity of several signaling pathways involved in the regulation of cell growth and survival. Furthermore, it has been found to possess anti-inflammatory, anti-oxidant, anti-diabetic, anti-microbial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

RCCM-T has several advantages and limitations for lab experiments. One advantage of RCCM-T is that it is a highly stable compound, making it suitable for long-term storage. Additionally, it is relatively inexpensive to synthesize, making it cost-effective for laboratory experiments. One limitation of RCCM-T is that it is a racemic mixture, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for the study of RCCM-T. One potential direction is to further investigate the mechanism of action of RCCM-T and its effects on various biochemical and physiological processes. Additionally, further research is needed to determine the optimal dosage and delivery methods for RCCM-T. Finally, further research is needed to determine the potential therapeutic applications of RCCM-T.

Synthesis Methods

RCCM-T is synthesized via a multi-step process involving the reaction of several reagents. The first step involves the reaction of cyclopropylmethyl chloride with 1,3-thiazole-4-carboxylic acid in the presence of a base. This reaction yields the cyclopropylmethylthiazole carboxylate. The second step involves the reaction of the cyclopropylmethylthiazole carboxylate with chloroacetyl chloride in the presence of a base. This reaction yields the racemic mixture of the desired compound, RCCM-T.

Scientific Research Applications

RCCM-T has been studied extensively in recent years due to its potential for therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to possess anti-diabetic, anti-microbial, and anti-fungal properties. Furthermore, it has been found to possess neuroprotective and cardioprotective properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans involves the reaction of a cyclopropane derivative with a thiol to form a thiazole ring. The chloromethyl group is introduced through a substitution reaction. The stereochemistry of the cyclopropane is retained in the final product.", "Starting Materials": [ "Cyclopropane derivative with (1R,2R) stereochemistry", "Thiol", "Chloromethylating agent", "Base", "Solvent" ], "Reaction": [ "The cyclopropane derivative is treated with a thiol in the presence of a base and a solvent to form a thiazoline intermediate.", "The thiazoline intermediate is then treated with a chloromethylating agent to introduce the chloromethyl group.", "The resulting intermediate is then heated in the presence of a base and a solvent to form the final product, rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans." ] }

CAS RN

1820572-49-3

Product Name

rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans

Molecular Formula

C8H10ClNS

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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